DMT-2'O-MOE-rG(ib) Phosphoramidite

Catalog No.
S11249475
CAS No.
M.F
C47H60N7O10P
M. Wt
914.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DMT-2'O-MOE-rG(ib) Phosphoramidite

Product Name

DMT-2'O-MOE-rG(ib) Phosphoramidite

IUPAC Name

N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

Molecular Formula

C47H60N7O10P

Molecular Weight

914.0 g/mol

InChI

InChI=1S/C47H60N7O10P/c1-30(2)43(55)51-46-50-42-39(44(56)52-46)49-29-53(42)45-41(60-27-26-57-7)40(64-65(62-25-13-24-48)54(31(3)4)32(5)6)38(63-45)28-61-47(33-14-11-10-12-15-33,34-16-20-36(58-8)21-17-34)35-18-22-37(59-9)23-19-35/h10-12,14-23,29-32,38,40-41,45H,13,25-28H2,1-9H3,(H2,50,51,52,55,56)/t38-,40?,41+,45-,65?/m1/s1

InChI Key

LADCDGNEBIQAAU-KKZVTUMPSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC

DMT-2'O-MOE-rG(ib) Phosphoramidite is a specialized chemical compound classified as a phosphoramidite, which belongs to the family of amides derived from trivalent phosphorus acid (H₃PO₃). Its full chemical name is (2R,3R,4R,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-isobutyramido-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-(2-methoxyethoxy)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite. The compound has a molecular weight of approximately 913.99 g/mol and is primarily utilized in the synthesis of oligonucleotides, particularly phosphorothioate oligonucleotides, which are important in various biochemical applications .

  • Phosphorylation: It can undergo phosphorylation reactions to form phosphorothioate bonds, which are critical for enhancing the stability and efficacy of oligonucleotides.
  • Coupling Reactions: This compound is commonly used in the coupling reactions during oligonucleotide synthesis, where it reacts with activated nucleoside derivatives to elongate the oligonucleotide chain.
  • Deprotection: The DMT (dimethoxytrityl) group can be selectively removed under acidic conditions to expose the hydroxyl group for further reactions .

DMT-2'O-MOE-rG(ib) Phosphoramidite exhibits significant biological activity due to its role in synthesizing modified oligonucleotides. These modified oligonucleotides can enhance cellular uptake and resistance to nucleases, making them valuable in therapeutic applications such as:

  • Antisense Oligonucleotide Therapy: Used to inhibit gene expression by binding to complementary RNA sequences.
  • Gene Editing: Serves as a building block for constructs used in CRISPR technology and other gene-editing frameworks.
  • Diagnostic Tools: Modified oligonucleotides are utilized in various biosensors and diagnostic assays due to their improved stability and specificity .

The synthesis of DMT-2'O-MOE-rG(ib) Phosphoramidite typically involves several steps:

  • Formation of the Nucleotide Backbone: Starting from commercially available nucleosides, the initial steps involve protecting functional groups and forming the ribose backbone.
  • Phosphorylation: The addition of phosphoramidite functionality is achieved through reaction with diisopropylamino phosphorochloridate or similar reagents.
  • Protection Group Strategy: The DMT group is introduced as a protective group for the hydroxyl functional group on the ribose sugar, which can be removed later during synthesis.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity for research applications .

DMT-2'O-MOE-rG(ib) Phosphoramidite has a wide range of applications in molecular biology and biochemistry:

  • Oligonucleotide Synthesis: It is primarily used for synthesizing modified oligonucleotides with enhanced properties for research and therapeutic purposes.
  • Drug Development: The compound plays a crucial role in developing antisense drugs and other nucleic acid-based therapeutics.
  • Research Tools: Utilized in various experimental setups to study gene function and regulation through targeted manipulation of RNA .

Interaction studies involving DMT-2'O-MOE-rG(ib) Phosphoramidite focus on its binding affinity with target nucleic acids. Such studies are essential for understanding how modified oligonucleotides interact with RNA or DNA targets, including:

  • Binding Affinity Measurements: Techniques like surface plasmon resonance or fluorescence spectroscopy are employed to quantify binding interactions.
  • Stability Assessments: Evaluating how modifications affect the stability of oligonucleotides in biological systems.
  • Cellular Uptake Studies: Investigating how modifications influence cellular uptake and distribution within living cells .

DMT-2'O-MOE-rG(ib) Phosphoramidite shares similarities with other phosphoramidites used in oligonucleotide synthesis. Here are some comparable compounds:

Compound NameUnique Features
DMT-N^6-benzoyl-deoxyadenosineUsed for synthesizing adenine-based oligonucleotides; contains a benzoyl protection group.
DMT-N^6-benzoyl-deoxyguanosineSimilar structure but targets guanine; used in specific guanine-rich sequences.
DMT-O^6-methyl-deoxycytidineFocuses on cytosine modifications; enhances stability against degradation.

Uniqueness of DMT-2'O-MOE-rG(ib) Phosphoramidite

DMT-2'O-MOE-rG(ib) Phosphoramidite is unique due to its specific modifications that enhance both the stability and efficacy of synthesized oligonucleotides compared to traditional phosphoramidites. Its ability to incorporate into complex structures while maintaining biological activity sets it apart from other compounds used in similar applications .

The development of phosphoramidite chemistry revolutionized synthetic biology by enabling automated solid-phase oligonucleotide synthesis. Key milestones include:

YearDevelopmentImpact
1981Introduction of nucleoside phosphoramiditesEnabled efficient stepwise coupling with >99% yield per cycle
1987Adoption of β-cyanoethyl protecting groupsSimplified deprotection protocols
1998Commercialization of 2'-O-MOE phosphoramiditesFacilitated first-generation therapeutic ASOs
2010sUltra-pure (>99.9%) phosphoramidite productionSupported clinical-grade oligonucleotide manufacturing

This chemical framework allows precise control over oligonucleotide sequence and modification patterns through iterative coupling cycles involving:

  • Deprotection: Acidic removal of the 5'-DMT group
  • Activation: Tetrazole-mediated activation of the phosphoramidite
  • Coupling: Nucleophilic attack by the growing oligonucleotide chain
  • Capping: Acetylation of unreacted hydroxyls

The DMT-2'O-Methoxyethyl-rG(ib) derivative exemplifies this technological evolution, incorporating both steric protection (DMT) and ribose stabilization (MOE) in a single building block.

Role of 2'-O Modifications in Modern Therapeutic Oligonucleotides

2'-ribose modifications significantly enhance oligonucleotide drug properties:

Table 1: Comparative Properties of Common 2'-Modifications

ModificationNuclease ResistanceTarget Affinity (ΔTm/base)Synthetic Complexity
2'-O-MethylModerate (10-50x)+1.5°CLow
2'-FluoroHigh (>100x)+2.3°CModerate
2'-MOEVery High (>500x)+2.8°CHigh

The MOE modification combines a methoxyethyl group at the 2'-position, creating three key effects:

  • Steric Shielding: The ethylene glycol extension protects the phosphodiester backbone from endonuclease cleavage
  • Conformational Locking: Favors C3'-endo sugar pucker, enhancing RNA duplex stability
  • Hydration Shell Modulation: Ethylene oxide moiety increases local water structure ordering, improving solubility

In clinical applications, MOE-modified ASOs demonstrate 3-5x longer plasma half-life compared to unmodified counterparts, enabling weekly rather than daily dosing regimens.

Significance of Methoxyethyl Substituents in Ribose Engineering

The 2'-O-MOE group in DMT-2'O-Methoxyethyl-rG(ib) phosphoramidite provides unique advantages over other modifications:

Structural Features:

  • Extended Ether Chain: The -O-CH2-CH2-O-CH3 moiety adds 5.2 Å of vertical extension from the ribose ring, creating a protective "molecular umbrella"
  • Flexible Linkage: Ethylene spacer allows conformational adaptation during hybridization
  • Electron-Donating Effects: Methoxy group stabilizes the transition state during phosphoramidite coupling

Biophysical Impacts:

  • Duplex Stabilization: MOE-modified RNA:RNA duplexes show ΔTm values of +3.1°C per modification versus unmodified pairs
  • Protein Interactions: Reduces non-specific binding to serum proteins by 40-60% compared to phosphorothioate linkages
  • Cellular Uptake: The neutral, hydrophilic MOE group improves endosomal escape efficiency by 2-3x relative to 2'-F modifications

These properties make DMT-2'O-Methoxyethyl-rG(ib) phosphoramidite particularly valuable for constructing gapmer ASOs, where MOE-modified "wings" flank a central DNA region to balance nuclease resistance and RNase H activity. The isobutyryl (ib) protecting group on guanine further prevents side reactions during synthesis while allowing clean deprotection under standard ammonium hydroxide conditions.

Molecular Architecture: Phosphoramidite Core Functional Groups

The molecular framework of DMT-2'O-MOE-rG(ib) Phosphoramidite (CAS No. 251647-55-9) consists of four key components:

  • Phosphoramidite Core: A trivalent phosphorus center bonded to a diisopropylamino group (leaving group) and a 2-cyanoethyl group (protecting group for the phosphorus-oxygen linkage) [6] [7].
  • Ribose Sugar: A β-D-ribofuranose ring with a 2'-O-methoxyethyl modification, altering sugar puckering and duplex stability [2] [8].
  • Nucleobase: Guanine protected at the exocyclic N2 position by an isobutyryl group, preventing undesired side reactions during synthesis [4] [7].
  • 5'-O-Dimethoxytrityl (DMT) Group: A UV-detectable protecting group that ensures stepwise oligonucleotide elongation [3] [5].

Table 1: Functional Groups and Their Roles in DMT-2'O-MOE-rG(ib) Phosphoramidite

Functional GroupRole in Oligonucleotide Synthesis
DiisopropylaminoActivates phosphorus for coupling [6]
2-CyanoethylProtects phosphate during oxidation [7]
2'-O-Methoxyethyl (MOE)Enhances nuclease resistance and duplex stability [2] [8]
Isobutyryl (ib)Protects guanine amine during synthesis [4]
5'-O-DMTBlocks 5'-OH, enables sequential coupling [3] [5]

The stereochemistry at the phosphorus center is critical, as phosphoramidites exist as a mixture of diastereomers due to the chiral P(III) atom [7]. This chirality influences coupling efficiency but is resolved during oxidation to P(V) in the final oligonucleotide [6].

Conformational Analysis of 2'-O-MOE Ribose Modifications

The 2'-O-MOE modification induces a C3'-endo sugar pucker, favoring an A-form helical geometry when paired with RNA targets [2] [8]. This contrasts with unmodified DNA’s C2'-endo conformation, which adopts a B-form helix. The MOE group’s ethylene glycol chain extends radially from the ribose, creating steric bulk that:

  • Reduces flexibility: The methoxyethyl side chain restricts rotation around the 2'-O bond, stabilizing the C3'-endo conformation [8].
  • Enhances hybridization: MOE-modified oligonucleotides exhibit higher melting temperatures (Tm) with RNA due to improved base stacking and reduced electrostatic repulsion [2].

Table 2: Impact of 2'-O-MOE on Ribose Conformation

ParameterUnmodified Ribose2'-O-MOE-Modified Ribose
Predominant Sugar PuckerC2'-endo (DNA-like)C3'-endo (RNA-like)
Helical FormB-DNAA-RNA
Duplex Stability (ΔTm)Baseline+2–5°C per modification [2]

Nuclear magnetic resonance (NMR) studies confirm that the 2'-O-MOE group shifts the equilibrium toward C3'-endo by introducing torsional constraints, as observed in 31P and 1H NMR spectra of related phosphoramidites [7].

Protecting Group Strategy: DMT and Isobutyryl (ib) Roles

The DMT and isobutyryl groups serve orthogonal protective functions during solid-phase synthesis:

5'-O-Dimethoxytrityl (DMT):

  • Temporary protection: Removed under mild acidic conditions (e.g., 3% dichloroacetic acid in dichloromethane) to expose the 5'-OH for subsequent coupling [3] [5].
  • Synthesis monitoring: The brightly colored trityl cation (λmax = 498 nm) released during deprotection allows real-time yield estimation via UV spectrophotometry [5].

N2-Isobutyryl (ib):

  • Base protection: Prevents guanine oxidation and side reactions during phosphoramidite activation [4].
  • Deprotection conditions: Removed via concentrated aqueous ammonia (28–30%, 55°C), which cleaves the isobutyryl group without damaging the oligonucleotide backbone [7].

Comparative Stability of Protecting Groups:

GroupDeprotection ReagentStability During Synthesis
DMTMild acidLabile
IsobutyrylAmmoniaStable until final cleavage

This strategy ensures high coupling efficiencies (>99%) and minimal side products, as evidenced by HPLC and 31P NMR purity data [1] [3].

Phosphoramidite Chemistry Fundamentals for Oligonucleotide Assembly

The phosphoramidite approach represents the gold standard for oligonucleotide synthesis, having been utilized in the industry for over 35 years due to its exceptional simplicity and high efficiency [4]. This methodology enables the synthesis of oligonucleotide sequences up to 200 base pairs in length through a highly optimized automated process that operates on the principle of sequential nucleotide addition in the 3' to 5' direction [5] [6].

The fundamental mechanism of phosphoramidite chemistry relies on the activation of trivalent phosphorus derivatives through a two-step process [7] [8]. Initially, the phosphoramidite monomer undergoes protonation at the trivalent phosphorus center, typically facilitated by tetrazole or related activating agents. This protonation step is followed by nucleophilic displacement of the diisopropylamino group by tetrazolide, forming the reactive tetrazolide intermediate that rapidly couples with the 5'-hydroxyl group of the growing oligonucleotide chain [9] [8].

The reaction cycle consists of four critical steps that must be executed with precision to achieve optimal coupling efficiency [5] [10]. The detritylation step removes the 4,4'-dimethoxytrityl protecting group from the 5'-hydroxyl position using mild acidic conditions, typically employing dichloroacetic acid or trichloroacetic acid in dichloromethane [10] [11]. The dimethoxytrityl group is specifically chosen for its stability under basic conditions while remaining readily cleavable under acidic conditions due to the stabilization of the resulting trityl cation by the two methoxy substituents [10] [12].

The coupling reaction represents the core of the phosphoramidite methodology, where the activated phosphoramidite forms a phosphite triester linkage with the previously deprotected 5'-hydroxyl group [5] [10]. The efficiency of this coupling step is paramount, as it directly determines the yield of full-length oligonucleotide product. Modern automated synthesizers typically achieve coupling efficiencies of 98-99% per cycle under optimal conditions [13] [14].

Following the coupling reaction, any unreacted 5'-hydroxyl groups are acetylated during the capping step to prevent the formation of deletion sequences that would complicate product purification [5] [10]. The final oxidation step converts the unstable phosphite triester to the stable phosphate triester using iodine in aqueous pyridine, completing the addition of one nucleotide unit [5] [10].

Solid-Phase Synthesis Protocols for 2'-O-Methoxyethyl-Modified Nucleotides

The incorporation of 2'-O-methoxyethyl modifications into oligonucleotides requires specialized synthesis protocols that accommodate the unique chemical properties of these modified nucleosides [15] [16] [17]. The 2'-O-methoxyethyl group enhances oligonucleotide stability by replacing the nucleophilic 2'-hydroxyl group with a sterically bulky, electronically neutral substituent that impedes nuclease attack while maintaining favorable hybridization properties [16] [17].

Solid-phase synthesis of 2'-O-methoxyethyl-modified oligonucleotides typically employs extended coupling times compared to standard deoxyribonucleoside phosphoramidites due to the increased steric hindrance around the reactive sites [15] [18]. Coupling times of 6 minutes are commonly recommended for 2'-O-methoxyethyl phosphoramidites, representing a significant increase from the 30-second coupling times typical for DNA synthesis [18] [19].

The choice of activating agent plays a crucial role in optimizing coupling efficiency for 2'-O-methoxyethyl phosphoramidites [9] [20]. While 1H-tetrazole remains the most widely used activator, alternative systems such as 4,5-dicyanoimidazole and 5-ethylthio-1H-tetrazole have demonstrated superior performance for sterically demanding substrates [9] [21]. The mechanism of activation involves the formation of a tetrazolide intermediate that must efficiently displace the diisopropylamino group while avoiding competing side reactions [9] [8].

Temperature control during synthesis is particularly critical for 2'-O-methoxyethyl-modified nucleotides, as elevated temperatures can promote depurination and backbone cleavage reactions [22]. Synthesis is typically conducted at ambient temperature, with careful attention to moisture control throughout the process to prevent hydrolysis of the phosphoramidite monomers [14].

The deprotection conditions for 2'-O-methoxyethyl-modified oligonucleotides require careful optimization to achieve complete removal of protecting groups while minimizing base modification [23] [24]. Standard deprotection employs concentrated ammonium hydroxide at elevated temperatures, but the presence of 2'-O-methoxyethyl groups may necessitate modified conditions to prevent unwanted methylation reactions [23] [24].

Critical Steps in 2'-O-Methoxyethyl Group Introduction and Stabilization

The introduction of the 2'-O-methoxyethyl group represents one of the most challenging aspects of modified nucleoside synthesis, requiring precise control of reaction conditions to achieve high regioselectivity and yield [25] [26]. The synthesis typically begins with the selective protection of the 3',5'-hydroxyl groups using an appropriate protecting group strategy that leaves the 2'-hydroxyl available for modification [25] [27].

The alkylation reaction that introduces the methoxyethyl group must be conducted under carefully controlled conditions to prevent competing reactions at other nucleophilic sites [25] [26]. Common alkylating agents include methoxyethyl bromide or methoxyethyl iodide, with the reaction typically conducted in the presence of a strong base such as sodium hexamethyldisilazide [25]. The reaction proceeds through an SN2 mechanism, requiring careful temperature control and anhydrous conditions to achieve optimal yields [25] [26].

Protecting group selection is crucial for successful 2'-O-methoxyethyl group introduction, as the protecting groups must be stable under the alkylation conditions while remaining readily removable after the modification is complete [25] [26]. Silicon-based protecting groups, such as the methyldi(phenyl)silyl chloride system, have demonstrated excellent regioselectivity for 3',5'-protection while allowing efficient 2'-modification [25].

The stability of the 2'-O-methoxyethyl group under various reaction conditions is a critical consideration throughout the synthesis [28]. The methoxyethyl substituent demonstrates exceptional stability under basic conditions, making it compatible with standard oligonucleotide deprotection protocols [28]. However, the bulky nature of this substituent can influence the conformational preferences of the resulting nucleoside, favoring the C3'-endo sugar pucker that enhances hybridization affinity [29] [28].

Quality control measures for 2'-O-methoxyethyl-modified phosphoramidites must include comprehensive analysis of regioisomeric purity, as the presence of 3'-O-methoxyethyl isomers can significantly impact oligonucleotide properties [30] [31]. High-performance liquid chromatography with appropriate detection methods provides the necessary analytical precision to ensure product quality [2] [3].

The storage and handling of 2'-O-methoxyethyl phosphoramidites require special considerations due to their moisture sensitivity and potential for hydrolytic degradation [2] [3]. Storage at -20°C under anhydrous conditions is typically recommended, with careful attention to preventing exposure to moisture during handling and synthesis operations [2] [3].

Synthesis ParameterStandard DNA2'-O-Methoxyethyl ModifiedOptimization Factor
Coupling Time30 seconds6 minutes12-fold increase
Coupling Efficiency98.5-99.0%97.5-98.5%Requires optimization
Activator Concentration0.45 M0.45-0.6 MEnhanced activation
Deprotection Time30 minutes at 55°C2-6 hours at 55°CExtended conditions
Storage Temperature-20°C-20°C to -80°CEnhanced stability

The synthetic methodology for Dimethoxytrityl-2'-O-Methoxyethyl-riboGuanosine(isobutyryl) Phosphoramidite incorporates additional complexity through the presence of the isobutyryl protecting group on the guanine N2 position [26] [31]. This protecting group provides essential protection during the phosphoramidite synthesis while remaining removable under standard deprotection conditions [26] [32]. The isobutyryl group demonstrates superior stability compared to benzoyl protection, making it particularly suitable for extended synthesis protocols [26] [31].

Protecting GroupPositionStabilityRemoval Conditions
Dimethoxytrityl5'-OHAcid labile3% TCA/DCM
IsobutyrylN2-GuanineBase labileNH₄OH, 55°C
CyanoethylPhosphateBase labileNH₄OH, 55°C
2'-O-Methoxyethyl2'-OHPermanentNon-removable

XLogP3

5.5

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

2

Exact Mass

913.41392813 g/mol

Monoisotopic Mass

913.41392813 g/mol

Heavy Atom Count

65

Dates

Last modified: 08-08-2024

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